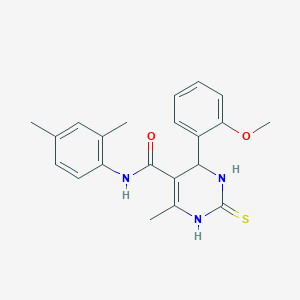
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23N3O2S
- Molecular Weight : 381.49 g/mol
- Density : 1.26 g/cm³ (predicted)
- pKa : 11.42 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:
Anticancer Activity
Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has shown promising results against a variety of microbial strains. In vitro tests demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50 to 100 µg/mL for these pathogens .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted and include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G0/G1 phase arrest.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Case Study 2 : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 cytokines .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 20 µM | Apoptosis induction |
| Anticancer | A549 | 25 µM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 100 µg/mL | Disruption of membrane integrity |
| Anti-inflammatory | Macrophages | N/A | Cytokine production inhibition |
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-10-16(13(2)11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDQLYTFFNSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














